molecular formula C12H15F3N2O3S B2776590 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline CAS No. 519150-43-7

5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B2776590
CAS No.: 519150-43-7
M. Wt: 324.32
InChI Key: AXNRRSMBLFCWHQ-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrrolidine-Based Pharmacophores in Drug Discovery

The pyrrolidine ring has emerged as a cornerstone in medicinal chemistry due to its unique physicochemical properties. Unlike planar aromatic systems, pyrrolidine’s saturated five-membered ring enables sp³-hybridized nitrogen to adopt pseudorotational conformations, providing 3D structural diversity critical for target engagement. Early applications focused on natural alkaloids like nicotine and hygrine, but synthetic advances since the 1980s have expanded its utility.

A pivotal development occurred with the discovery of proline-derived therapeutics, which demonstrated pyrrolidine’s capacity to enhance blood-brain barrier penetration. This led to racetam-class nootropics (e.g., piracetam) and antiviral agents. The introduction of sulfonamide groups at the pyrrolidine nitrogen marked a significant leap, as seen in TRPV4 antagonists like GSK3395879. By constraining molecular flexibility through sulfonamide substitution, researchers achieved improved binding entropy and target specificity.

Modern applications exploit pyrrolidine’s stereochemical plasticity. For instance, cis-3,4-diphenylpyrrolidine derivatives show enantioselective binding to retinoic acid-related orphan receptor γ (RORγt), with EC~50~ values under 100 nM. The scaffold’s adaptability is further evidenced in glycogen synthase kinase-3β (GSK-3β) inhibitors, where pyrrolidine sulfonamides achieve submicromolar potency by mimicking ATP’s adenine binding motif.

Strategic Importance of Trifluoroethoxy Substitutions in Bioactive Aniline Derivatives

The 2,2,2-trifluoroethoxy group (-OCH~2~CF~3~) confers three strategic advantages:

  • Electron-Withdrawing Effects : The CF~3~ group’s -I effect increases the aniline’s electrophilicity, enhancing hydrogen-bonding interactions with target proteins.
  • Metabolic Stability : Fluorine’s electronegativity protects the ethoxy linker from oxidative cleavage, extending half-life in vivo.
  • Lipophilicity Modulation : The trifluoromethyl group’s hydrophobicity (π = 0.88) balances solubility and membrane permeability.

In RORγt inverse agonists, trifluoroethoxy substitutions improved target affinity 8-fold compared to ethoxy analogs while reducing pregnane X receptor (PXR) activation. Similarly, in sodium channel blockers, the group’s steric bulk prevents off-target binding to potassium channels, achieving IC~50~ selectivity ratios >100.

Substituent Target Affinity (EC~50~, nM) Metabolic Half-Life (h)
-OCH~2~CH~3~ (Ethoxy) 144 ± 12 2.1 ± 0.3
-OCH~2~CF~3~ 61 ± 5 5.8 ± 0.7

Table 1: Impact of trifluoroethoxy vs. ethoxy substitution on pharmacological parameters.

The aniline’s para-positioning of the pyrrolidine sulfonamide group creates a pseudo-axial orientation in binding pockets, as observed in TRPV4 co-crystal structures. This spatial arrangement allows simultaneous interactions with hydrophobic subpockets (via pyrrolidine) and polar residues (via sulfonamide’s sulfonyl oxygen).

Synthetic Optimization : Late-stage introduction of the trifluoroethoxy group via Ullmann coupling preserves pyrrolidine sulfonamide integrity. Key steps include:

  • Protection of the aniline nitrogen with tert-butoxycarbonyl (Boc)
  • Copper-catalyzed coupling with 2,2,2-trifluoroethyl iodide
  • Acidic deprotection to yield the target compound

This modular approach enables rapid exploration of substituent effects while maintaining the core pharmacophore.

Future Directions : Computational studies suggest that replacing the trifluoroethoxy group with heptafluoropropoxy could further enhance metabolic stability without compromising solubility. Additionally, chiral resolution of the pyrrolidine ring may unlock enantioselective binding to G protein-coupled receptors (GPCRs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3S/c13-12(14,15)8-20-11-4-3-9(7-10(11)16)21(18,19)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNRRSMBLFCWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Formation of the Pyrrolidine Sulfonyl Intermediate: Pyrrolidine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the pyrrolidine sulfonyl intermediate.

    Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy group.

    Coupling with Aniline: The final step involves coupling the intermediate with aniline under conditions that facilitate the formation of the desired product, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives of the aniline ring.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline exhibit potential anticancer properties. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoroethoxy group may enhance the compound's lipophilicity, allowing for better cell membrane permeability and improved bioavailability .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. The presence of the pyrrolidine and sulfonamide moieties has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate significant inhibition of bacterial growth, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects
this compound may possess anti-inflammatory properties due to the sulfonamide group. Research indicates that sulfonamides can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing new polymers. Its functional groups allow for various chemical modifications, enabling the development of polymers with tailored properties for specific applications such as drug delivery systems and smart materials .

Surface Coatings
The unique chemical structure of this compound makes it suitable for use in surface coatings. The trifluoroethoxy group imparts hydrophobic characteristics, which can enhance the durability and water resistance of coatings used in industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against Gram-positive/negative bacteria
Anti-inflammatory drugsModulates inflammatory pathways
Materials SciencePolymer synthesisCustomizable properties for drug delivery
Surface coatingsEnhances hydrophobicity and durability

Case Studies

  • Anticancer Research Study
    A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting a promising direction for further development as an anticancer agent.
  • Antimicrobial Efficacy Investigation
    Research conducted at a university laboratory focused on the antimicrobial properties of various sulfonamide derivatives. The results showed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
  • Polymer Development Project
    A collaborative project between academic institutions aimed at synthesizing new polymeric materials using this compound as a monomer. The resulting polymers exhibited enhanced mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Key Features :

  • The pyrrolidine sulfonyl group enhances solubility and metabolic stability compared to smaller alkyl sulfonyl substituents (e.g., ethylsulfonyl) .

Its synthesis likely involves sequential functionalization of an aniline precursor, similar to methods described for analogs like 5-(ethylsulfonyl)-2-methoxyaniline .

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Features Applications/Research Findings References
5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline Pyrrolidine sulfonyl (5), Trifluoroethoxy (2) High polarity, metabolic stability; discontinued commercially. Potential kinase inhibitor scaffold (inferred).
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl (5), Methoxy (2) Simpler synthesis (59% yield); used as a VEGFR2 pharmacophoric fragment. Preclinical angiogenesis studies.
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline Pyridinyl sulfanyl (2), Trifluoromethyl (5) Thioether linker; moderate solubility. Catalytic intermediate in drug synthesis.
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride Methoxy (4), Trifluoroethoxy (3) Zwitterionic form (hydrochloride salt); enhanced bioavailability. Antiepileptic candidate (structural analog).
2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline Ethylsulfonyl (2), Trifluoromethyl (5) Electron-deficient aromatic core; reactive toward nucleophilic substitution. Intermediate in agrochemical synthesis.
Key Comparative Insights :

Substituent Effects on Reactivity :

  • The trifluoroethoxy group in the target compound increases electrophilicity at the 2-position compared to methoxy or ethoxy analogs, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Pyrrolidine sulfonyl vs. ethyl sulfonyl : The bulkier pyrrolidine group reduces crystallization tendencies, improving solubility in polar solvents (e.g., DMSO or acetonitrile) .

Biological Activity: Analogs like 5-(ethylsulfonyl)-2-methoxyaniline are established fragments for VEGFR2 inhibitors, suggesting the target compound could serve in kinase-targeted drug discovery .

Synthetic Challenges :

  • Multi-step synthesis (e.g., sulfonylation, nitration, reduction) is required for such derivatives, as seen in the preparation of 5-(ethylsulfonyl)-2-methoxyaniline .
  • The discontinuation of the target compound highlights scalability or stability issues, possibly due to the pyrrolidine sulfonyl group’s sensitivity to hydrolysis .

Biological Activity

5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is an organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores its synthesis, mechanism of action, biological applications, and relevant research findings.

Compound Overview

  • IUPAC Name : 5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline
  • Molecular Formula : C12H15F3N2O3S
  • CAS Number : 519150-43-7
  • Molecular Weight : 324.32 g/mol

The compound features a pyrrolidine sulfonyl group and a trifluoroethoxy group attached to an aniline ring, which contributes to its unique properties and potential applications in drug development.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Pyrrolidine Sulfonyl Intermediate : Pyrrolidine reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) under basic conditions.
  • Introduction of Trifluoroethoxy Group : The intermediate is treated with 2,2,2-trifluoroethanol in the presence of a Lewis acid catalyst.
  • Coupling with Aniline : The final product is obtained by coupling the intermediate with aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the trifluoroethoxy group enhances lipophilicity, facilitating membrane passage. These properties may contribute to the compound's efficacy in various biological contexts.

Biological Applications

This compound has been investigated for several potential applications:

  • Medicinal Chemistry : The compound is being explored as a pharmacophore in drug development targeting neurological and inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific data on its efficacy against various bacterial strains remains limited .
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the pharmacological potential of this compound:

Study FocusFindings
Antimicrobial ActivityExhibited activity against certain bacterial strains .
Enzyme InhibitionSignificant AChE inhibition observed; IC50 values need further investigation .
PharmacokineticsPotential for good metabolic stability and low CYP inhibition noted in preliminary assessments .

Comparative Analysis

When compared to similar compounds such as 5-(Pyrrolidine-1-sulfonyl)-2-methoxyaniline and 5-(Pyrrolidine-1-sulfonyl)-2-ethoxyaniline, the trifluoroethoxy derivative shows enhanced resistance to metabolic degradation and improved lipophilicity. This may result in better bioavailability and therapeutic efficacy.

Q & A

Q. How can ambiguities in spectral data (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to assign overlapping proton environments. For mass spectral fragmentation, perform MS/MS with collision-induced dissociation (CID) and compare with in silico fragmentation tools (e.g., CFM-ID) .

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